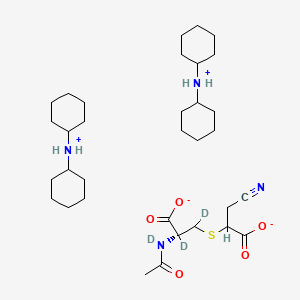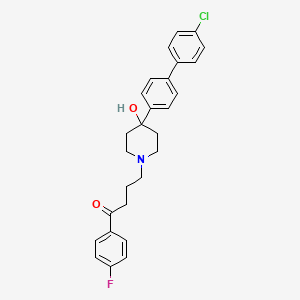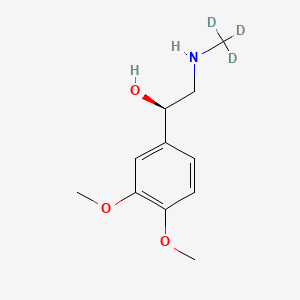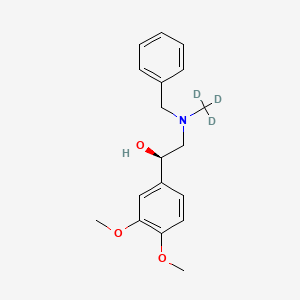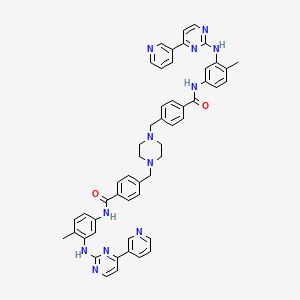![molecular formula C7H7BrN4 B589742 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1337532-51-0](/img/structure/B589742.png)
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is a solid substance and is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which includes this compound, has been explored in several studies . For instance, one study designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . Another study based its structural design on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 212.05 . The compound is stored in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Pyrrolopyrimidine Nucleosides : The compound has been used in the synthesis of 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d]pyrimidine, a key intermediate in the preparation of nucleoside antibiotics like tubercidin derivatives. The significance of these derivatives in biochemical processes is discussed (Hinshaw et al., 1969).
Crystal Structures of Derivatives : The synthesis and crystal structure analysis of derivatives, such as 7-(2-bromoethyl) derivatives of pyrrolo[2,3-d]pyrimidine, have been performed. X-ray analyses revealed significant differences in the positioning of the side chain relative to the heterocyclic ring (Asaftei et al., 2009).
Biological Activity
Antimicrobial Activity : Novel derivatives of 5-bromo-2-chloropyrimidin-4-amine exhibited significant in vitro antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Antiviral and Cytotoxicity Studies : Derivatives related to nucleoside antibiotics like toyocamycin and sangivamycin, synthesized from this compound, were tested for their antiviral activity and cytotoxicity. The study provided insights into their potential biological activities (Gupta et al., 1989).
Fungicidal Properties : The compound is a precursor in the synthesis of pyrimidin-6-yl amino acids and diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which possess fungicidal properties (Tumkevičius et al., 2000).
Pharmaceutical Research
Inhibitory Activity on Enzymes : Isomeric derivatives of the compound showed inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism. The study offers insights into the therapeutic potential of these isomers (Seela et al., 1984).
Antifolate Inhibitors : Analogues related to this compound were designed as antifolate inhibitors of thymidylate synthase, showing potential as antitumor agents (Gangjee et al., 1999).
Antibacterial Evaluation : Certain derivatives exhibited potential antibacterial activity, indicating their relevance in the development of new antibacterial agents (Afrough et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
Similar compounds have been identified as selective inhibitors of jak1 , a protein involved in the signaling pathways of various cytokines and growth factors.
Mode of Action
Based on its structural similarity to known jak1 inhibitors , it may bind to the ATP-binding site of JAK1, inhibiting its kinase activity and subsequently disrupting downstream signaling pathways.
Biochemical Pathways
If it acts as a jak1 inhibitor, it could affect the jak-stat signaling pathway, which plays a crucial role in immune response, cell growth, and differentiation .
Pharmacokinetics
Similar compounds have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests are crucial for understanding the compound’s absorption, distribution, metabolism, and excretion, as well as its potential for cardiac toxicity (hERG) and its selectivity among different kinases.
Result of Action
If it acts as a jak1 inhibitor, it could potentially reduce inflammation and modulate immune response by disrupting the jak-stat signaling pathway .
Biochemische Analyse
Biochemical Properties
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective inhibitor of JAK1, a type of Janus kinase involved in cytokine signaling . The compound binds to the active site of JAK1, inhibiting its activity and thereby modulating downstream signaling pathways. This interaction is crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of JAK1 affects the JAK-STAT signaling pathway, which is essential for cell growth, differentiation, and immune response . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, further influencing cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of JAK1, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating the JAK-STAT signaling pathway. Additionally, the compound’s interaction with other biomolecules can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . This interaction can affect metabolic flux and metabolite levels, further influencing the compound’s activity and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern can influence the compound’s efficacy and safety, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in this localization process, ensuring that the compound reaches its intended site of action.
Eigenschaften
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJLAFNBDGWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735210 | |
| Record name | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337532-51-0 | |
| Record name | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1337532-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


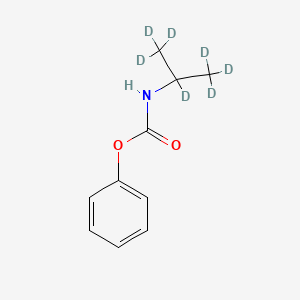

![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

